molecular formula C19H21N5O3S B2640151 6-ETHYL-3-[4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE CAS No. 1251696-34-0

6-ETHYL-3-[4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE

Cat. No.: B2640151
CAS No.: 1251696-34-0
M. Wt: 399.47
InChI Key: FBLKKWBBENUGGR-UHFFFAOYSA-N
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Description

6-ETHYL-3-[4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE is a complex organic compound featuring a thiazolopyrimidine core structure

Scientific Research Applications

6-ETHYL-3-[4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-[4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, catalysts, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-3-[4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Mechanism of Action

The mechanism of action of 6-ETHYL-3-[4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential biological activity.

Uniqueness

6-ETHYL-3-[4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

6-ethyl-3-[4-(3-methylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-3-24-17(25)15-14(20-19(24)27)16(28-21-15)18(26)23-9-7-22(8-10-23)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLKKWBBENUGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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